molecular formula C24H18ClN5O3 B14107872 N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B14107872
M. Wt: 459.9 g/mol
InChI Key: ABPLFZYQJOBWHH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted with a naphthalen-1-yl group at the 2-position and an acetamide-linked 5-chloro-2-methoxyphenyl moiety. This structure combines a rigid heterocyclic framework with aromatic and polar substituents, which are often associated with enhanced binding affinity to biological targets, such as enzymes or receptors . The presence of the naphthalene ring may contribute to π-π stacking interactions, while the chloro and methoxy groups on the phenyl ring could influence electronic properties and solubility .

Properties

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C24H18ClN5O3/c1-33-22-10-9-16(25)11-20(22)27-23(31)13-29-24(32)21-12-19(28-30(21)14-26-29)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,14H,13H2,1H3,(H,27,31)

InChI Key

ABPLFZYQJOBWHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide, with the CAS number 1326909-73-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H22ClN5O3C_{24}H_{22}ClN_{5}O_{3}, with a molecular weight of 463.9 g/mol. The structure features a chloro-substituted methoxyphenyl group and a naphthalenyl moiety linked to a pyrazolo-triazine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC24H22ClN5O3
Molecular Weight463.9 g/mol
CAS Number1326909-73-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various strains of bacteria and fungi. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 8 to 16 μg/mL against pathogens such as Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Testing

In a comparative study, the compound was tested alongside other derivatives for their antibacterial efficacy. The results indicated that the naphthalenyl substitution significantly enhanced antimicrobial activity:

CompoundMIC (μg/mL)
N-(5-chloro-2-methoxyphenyl)...16 (S. aureus)
Naphthalenyl derivatives8-16 (various)
Control (standard antibiotics)Varies

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties. In preclinical models, it demonstrated significant reductions in inflammatory markers and edema compared to standard anti-inflammatory drugs like diclofenac sodium .

Research Findings on Anti-inflammatory Effects

A study conducted on mice showed that the compound reduced ear swelling induced by xylene significantly:

TreatmentEar Swelling Reduction (%)
N-(5-chloro-2-methoxyphenyl)...70%
Diclofenac Sodium65%
Control10%

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Modulation of Inflammatory Pathways : The compound may downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide with structurally related compounds, emphasizing core heterocycles, substituents, and reported properties:

Compound Name Core Structure Key Substituents Functional Groups Reported Properties References
This compound Pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one Naphthalen-1-yl, 5-chloro-2-methoxyphenyl Amide, ether, chloro Hypothesized bioactivity via heterocyclic core; no direct data
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide Pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one 4-Methoxyphenyl, 4-chlorobenzyl Amide, ether, chloro Discontinued product; structural analog with similar solubility challenges
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole Naphthalen-1-yloxy, 4-chlorophenyl Amide, ether, chloro Synthesized via 1,3-dipolar cycloaddition; IR and HRMS data reported
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 1,2,4-Triazole + pyrazole 5-Methylpyrazole, phenyl, variable R groups Thioether, amide High yields (70–85%); PASS-predicted antimicrobial/antiviral activity
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (12) Phthalazinone + 1,2,4-triazole 2,4-Dichlorophenyl, phthalazinone Thioether, amide, ketone Designed for kinase inhibition; molecular docking studies performed

Key Observations:

For example, triazole-based analogs (e.g., compound 6m) prioritize synthetic accessibility via cycloaddition , whereas pyrazolo-triazinones may exhibit enhanced rigidity for selective interactions .

Substituent Effects: Chloro and methoxy groups are common in all compounds, but their positions vary. The 5-chloro-2-methoxyphenyl group in the target compound may improve lipophilicity compared to 4-chlorobenzyl or 4-chlorophenyl substituents .

Synthetic Accessibility: Triazole derivatives (e.g., 6m, 12) are synthesized via 1,3-dipolar cycloaddition or heterocyclic alkylation, whereas pyrazolo-triazinones likely require multi-step cyclization, as seen in related pyrazole-triazine hybrids .

Bioactivity Potential: While direct bioactivity data for the target compound are unavailable, structurally related triazole-phthalazinone hybrids (e.g., compound 12) demonstrate kinase inhibitory activity via molecular docking , and triazole-pyrazole acetamides (e.g., compound series in ) show predicted antimicrobial activity.

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